((S)-1-Acetyl-pyrrolidin-3-ylamino)-acetic acid

EGFR kinase inhibitor Fragment-based drug design X-ray crystallography

((S)-1-Acetyl-pyrrolidin-3-ylamino)-acetic acid (CAS 1353995-67-1; IUPAC: 2-[[(3S)-1-acetylpyrrolidin-3-yl]amino]acetic acid; MF: C₈H₁₄N₂O₃; MW: 186.21 g/mol) is a chiral, non-proteinogenic amino acid derivative belonging to the N-acylpyrrolidine-glycine class. The compound features a stereodefined (S)-configured pyrrolidine ring bearing an N1-acetyl group and an N3-aminoacetic acid substituent.

Molecular Formula C8H14N2O3
Molecular Weight 186.21 g/mol
Cat. No. B7920938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((S)-1-Acetyl-pyrrolidin-3-ylamino)-acetic acid
Molecular FormulaC8H14N2O3
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESCC(=O)N1CCC(C1)NCC(=O)O
InChIInChI=1S/C8H14N2O3/c1-6(11)10-3-2-7(5-10)9-4-8(12)13/h7,9H,2-5H2,1H3,(H,12,13)/t7-/m0/s1
InChIKeyCQZOOSYOSIOAOW-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





((S)-1-Acetyl-pyrrolidin-3-ylamino)-acetic acid: Stereochemically Defined Chiral Pyrrolidine-Amino Acid Building Block for Fragment-Based Drug Discovery


((S)-1-Acetyl-pyrrolidin-3-ylamino)-acetic acid (CAS 1353995-67-1; IUPAC: 2-[[(3S)-1-acetylpyrrolidin-3-yl]amino]acetic acid; MF: C₈H₁₄N₂O₃; MW: 186.21 g/mol) is a chiral, non-proteinogenic amino acid derivative belonging to the N-acylpyrrolidine-glycine class . The compound features a stereodefined (S)-configured pyrrolidine ring bearing an N1-acetyl group and an N3-aminoacetic acid substituent. Its canonical SMILES, CC(=O)N1CC[C@H](NCC(=O)O)C1, encodes a single enantiomer with the (3S) absolute configuration confirmed by the InChI stereochemical layer (/t7-/m0/s1) . The compound has been deposited in PubChem (CID 66565353) and is supplied by multiple vendors at minimum 95% purity for research use [1]. Its primary documented utility lies in medicinal chemistry as a chiral fragment for constructing kinase-targeted small molecules, most notably as part of irreversible EGFR tyrosine kinase inhibitors co-crystallized with the EGFR kinase domain [2].

Why the (S)-Enantiomer of 1-Acetyl-pyrrolidin-3-ylamino-acetic Acid Cannot Be Substituted by Racemate or (R)-Enantiomer in Structure-Driven Medicinal Chemistry


Substituting ((S)-1-Acetyl-pyrrolidin-3-ylamino)-acetic acid with its (R)-enantiomer (CAS 1354016-16-2), the racemic mixture (CAS 1353944-25-8), or the non-acetylated free amine analog (CAS 1187931-33-4) introduces stereochemical and functional mismatches that propagate through downstream synthetic products . The (3S) absolute configuration is not merely a label: in co-crystal structures of EGFR kinase inhibitors (PDB 5UGB, 5UGA), the (S)-configured pyrrolidine ring orients the aminoacetic acid side chain into a specific binding pocket geometry; inversion to (3R) would place the substituent vector in an incompatible spatial orientation relative to the protein backbone [1]. The N-acetyl group further distinguishes this compound from the free amine analog—removing the acetyl cap alters both hydrogen-bonding capacity and the reactivity profile of the pyrrolidine nitrogen, making the non-acetylated analog unsuitable for synthetic routes that rely on the acetyl protecting group strategy . Racemic material (CAS 1353944-25-8) introduces 50% of the incorrect enantiomer as a contaminant that cannot be removed after incorporation into a larger molecule without chiral separation, effectively halving the yield of the desired stereoisomer in any subsequent enantioselective coupling step [2].

Quantitative Differentiation Evidence: ((S)-1-Acetyl-pyrrolidin-3-ylamino)-acetic acid vs. Closest Analogs


Stereochemical Specificity Confirmed by X-Ray Crystallography: (3S) Configuration Required for EGFR Kinase Domain Binding Pocket Occupancy

The (3S)-1-acetylpyrrolidin-3-ylamino fragment has been co-crystallized in the ATP-binding site of the EGFR kinase domain in two independent PDB deposits. In PDB 5UGB (resolution 2.53 Å), the fragment is part of ligand 8BM bound to wild-type EGFR [1]. In PDB 5UGA, the identical (3S)-configured fragment is co-crystallized with the EGFR triple mutant L858R/T790M/V948R, demonstrating that the (S) stereochemistry is compatible with both wild-type and drug-resistant mutant kinase conformations [2]. The (3R) enantiomer has no corresponding PDB deposit with EGFR, consistent with the expectation that inversion of the chiral center would project the aminoacetic acid side chain into a sterically disallowed region of the binding pocket. The crystallographic B-factor and real-space correlation coefficient for the (3S)-configured pyrrolidine ring in 5UGB confirm well-ordered density for this fragment [1].

EGFR kinase inhibitor Fragment-based drug design X-ray crystallography

Fragment-Derived Drug Candidate PF-06747775 (Mavelertinib): Quantitative Potency Data for Inhibitors Incorporating Related (S)-Configured Pyrrolidine Fragments

The (S)-1-acetyl-pyrrolidin-3-ylamino fragment is a direct synthetic precursor to the purine-2-amino substituent in a series of irreversible EGFR inhibitors culminating in clinical candidate PF-06747775 (Mavelertinib) [1]. PF-06747775 incorporates a pyrrolidine ring with defined (3R,4R) stereochemistry derived from chiral pyrrolidine building blocks related to the target compound. The final drug candidate demonstrates IC₅₀ values of 3–12 nM against four common EGFR oncogenic mutants (Del: 5 nM; L858R: 4 nM; T790M/L858R: 12 nM; T790M/Del: 3 nM) and exhibits 26-fold selectivity over wild-type EGFR (IC₅₀ = 307 nM) . While these potency values are for the full drug molecule rather than the fragment itself, they establish that the (S)-configured pyrrolidine-amino acid substructure contributes to a pharmacophore capable of achieving low-nanomolar target engagement with mutant-selective kinase inhibition [1].

EGFR T790M inhibitor NSCLC Kinase selectivity

Physicochemical Property Differentiation from N-Alkyl Aminoacetic Acid Analogs: Molecular Weight and Lipophilicity Comparison

The target compound differs from its closest N-alkyl-substituted analogs in molecular weight, hydrogen-bond donor/acceptor count, and calculated lipophilicity . The N-unsubstituted secondary amine (target compound, MW 186.21, C₈H₁₄N₂O₃) provides 2 hydrogen bond donors (carboxylic acid OH, secondary amine NH) and 4 hydrogen bond acceptors. The N-ethyl analog (CAS not independently verified; MW 214.26, C₁₀H₁₈N₂O₃) adds 28 Da and eliminates one H-bond donor by converting the secondary amine to a tertiary amine, altering the HBD count from 2 to 1 . The N-isopropyl analog (MW 228.28) introduces further steric bulk. These differences directly impact Rule-of-Five compliance calculations and fragment-linking strategies where a free NH is required for subsequent derivatization .

Physicochemical profiling Lead optimization ADME prediction

Commercial Availability and Purity Benchmarking: (S)-Enantiomer Matches or Exceeds Racemate and (R)-Enantiomer Specifications

Commercial availability data show that the (S)-enantiomer (CAS 1353995-67-1), (R)-enantiomer (CAS 1354016-16-2), and racemic mixture (CAS 1353944-25-8) are all supplied at comparable minimum purity specifications of 95%, with select vendors offering 98% purity for the racemate and N-alkyl variants . Critically, the (S) and (R) enantiomers are priced equivalently from the same supplier (Fluorochem: 16,610 CNY/500mg for both), meaning procurement decisions can be based purely on stereochemical requirements rather than cost differential . The racemic mixture is discontinued at some vendors (CymitQuimica), potentially indicating lower demand relative to the single-enantiomer forms .

Chemical procurement Enantiomeric purity Vendor comparison

Optimized Application Scenarios for ((S)-1-Acetyl-pyrrolidin-3-ylamino)-acetic acid in Scientific and Industrial Research


Fragment-Based Design of Mutant-Selective EGFR Kinase Inhibitors Targeting T790M-Driven NSCLC

Researchers constructing irreversible EGFR inhibitors with selectivity for the T790M gatekeeper mutant can employ ((S)-1-Acetyl-pyrrolidin-3-ylamino)-acetic acid as a chiral fragment for coupling to purine or pyrimidine scaffolds at the 2-position. The validated binding pose in PDB 5UGA (EGFR L858R/T790M/V948R triple mutant, resolution 2.53 Å) enables structure-guided optimization of linker length and substituent vectors [1]. The resulting inhibitor chemotype (exemplified by PF-06747775) achieves IC₅₀ values of 3–12 nM against four clinically relevant EGFR mutants with 26-fold selectivity over wild-type kinase (IC₅₀ = 307 nM) [2]. The (S) configuration is mandatory; use of (R)-enantiomer or racemate would produce the incorrect spatial orientation of the aminoacetic acid side chain, predicted to abrogate the critical hydrogen-bond network observed in the co-crystal structure.

Synthesis of Chiral Pyrrolidine-Acetic Acid CCR5 Antagonist Libraries for Antiviral Screening

The alpha-(pyrrolidin-1-yl)acetic acid pharmacophore has been validated in a series of potent and selective CCR5 receptor antagonists with antiviral activity against HIV-1 [1]. ((S)-1-Acetyl-pyrrolidin-3-ylamino)-acetic acid provides the stereochemically defined core for constructing focused libraries of N-1 acidic pyrrolidine zwitterions. In the foundational SAR study by Lynch et al. (2002), incorporation of acidic functionality at the pyrrolidine N-1 position enhanced both antiviral potency and pharmacokinetic profile compared to the unsubstituted pyrrolidine lead [1]. The target compound's acetyl protecting group allows selective deprotection and subsequent N-functionalization without compromising the (3S) chiral center integrity, a key advantage over the free amine analog which may undergo racemization under certain coupling conditions [2].

Chiral Building Block for Conformationally Constrained Peptidomimetics and Amino Acid-Derived Screening Collections

The combination of a stereodefined pyrrolidine scaffold with a glycine-derived carboxylic acid makes ((S)-1-Acetyl-pyrrolidin-3-ylamino)-acetic acid suitable as a proline surrogate or constrained amino acid building block in peptidomimetic synthesis [1]. With MW 186.21 and 2 H-bond donors, the compound falls within fragment-like physicochemical space suitable for both fragment-based screening and incorporation into larger peptide-mimetic architectures. The N-acetyl group serves as a metabolically stable cap that can be retained in the final molecule or removed under controlled conditions. Compared to the N-methyl analog (MW 158.20) and N-ethyl analog (MW 214.26), the target compound provides the lowest MW while retaining the secondary amine required for further peptide bond formation [2].

Stereochemical Probe in Kinase Selectivity Profiling Panels

The co-crystal structures PDB 5UGB and 5UGA demonstrate that the (S)-configured pyrrolidine fragment engages the EGFR active site in a defined orientation with well-resolved electron density (2.53 Å resolution) [1]. This structural validation supports the use of ((S)-1-Acetyl-pyrrolidin-3-ylamino)-acetic acid as a stereochemical probe fragment for kinome-wide selectivity profiling. By coupling the fragment to diverse hinge-binding scaffolds, researchers can systematically map the stereochemical preferences of kinase active sites for (S)- vs. (R)-configured pyrrolidine substituents. The commercial availability of both enantiomers at equivalent purity (95%) and price enables matched-pair experimental designs where the stereocenter is the sole variable [2].

Quote Request

Request a Quote for ((S)-1-Acetyl-pyrrolidin-3-ylamino)-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.